ZINC acetate

Description

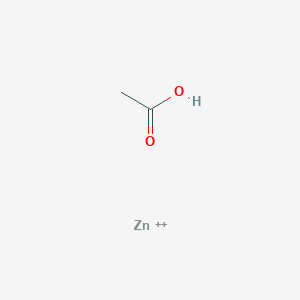

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Zn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWUNCQRNNEAKC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(C2H3O2)2, C4H6O4Zn | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5970-45-6 (Parent) | |

| Record name | Zinc acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8038770 | |

| Record name | Zinc acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Obtained in both anhydrous form and as a dihydrate. Both are white crystalline solids. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit spread to the environment. Used to preserve wood, to make other zinc compounds, as a food and feed additive., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colourless crystals or fine, off-white powder, Colorless, white to greyish-white, or yellowish solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ZINC ACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Zinc acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7764 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: 40 g/ 100 g water at 25 °C; 67 g/100 g water at 100 °C; 3 g/ 100 g alcohol at 25 °C /Zinc acetate dihydrate/, Insol in alkalies; sol in dil mineral acids | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.04 g/cu cm (sphalerite); 4.09 g/cu cm (wurtzite) | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Exists in two crystalline forms, alpha (wurtzite) and beta (sphalerite), White to grayish-white or yellowish powder colorless cubic crystals | |

CAS No. |

557-34-6; 5970-45-6, 557-34-6 | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2ZEY72PME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What is the chemical formula for zinc acetate dihydrate

An In-depth Technical Guide to Zinc Acetate (B1210297) Dihydrate

This guide provides a comprehensive overview of zinc acetate dihydrate, tailored for researchers, scientists, and drug development professionals. It covers the compound's fundamental chemical properties, detailed experimental protocols for its synthesis and application, and its biological significance.

Chemical Identity and Properties

This compound dihydrate is a salt that exists as a white, crystalline solid.[1] It is the dihydrate form of this compound, meaning each formula unit is associated with two water molecules.[2] The compound has a faint acetic acid odor and an astringent taste.[3] It is commonly used as a dietary supplement, in medicines, and as a catalyst in various chemical reactions.[1][4]

The chemical formula for this compound dihydrate is Zn(CH₃COO)₂·2H₂O .

Quantitative Data Summary

The key physical and chemical properties of this compound dihydrate are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | Zn(CH₃COO)₂·2H₂O | |

| Molar Mass | 219.50 g/mol | |

| Appearance | White crystalline solid | |

| Density | 1.735 g/cm³ | |

| Melting Point | Decomposes at 237 °C | |

| Water Loss | Loses water of hydration at 100 °C | |

| Solubility in Water | 43 g/100 mL (at 20 °C) | |

| Solubility in Alcohol | Soluble | |

| CAS Number | 5970-45-6 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound dihydrate and its application as a precursor in the synthesis of zinc oxide (ZnO) nanoparticles.

Synthesis of this compound Dihydrate

This protocol describes the synthesis of this compound dihydrate from zinc oxide and acetic acid.

Materials:

-

Zinc oxide (ZnO) powder or zinc hydroxide (B78521) (Zn(OH)₂) powder

-

Aqueous acetic acid (CH₃COOH) solution

-

Water

Procedure:

-

Dissolution: Dissolve the zinc oxide or zinc hydroxide powder in an aqueous solution of acetic acid. A suggested weight ratio of reactants is 1 part zinc oxide (or hydroxide) to 1.6-2.0 parts water and 1.8-2.2 parts acetic acid.

-

Evaporation: Heat the resulting solution to evaporate the solvent until the solution becomes supersaturated.

-

Crystallization: Gradually cool the supersaturated solution to a temperature of 0-5 °C.

-

Incubation: Hold the solution at this temperature for 15-20 hours to allow for the precipitation of this compound dihydrate crystals.

-

Filtration: Filter the precipitated crystalline hydrate (B1144303) from the solution.

-

Drying: Dry the collected crystals at a temperature of 30-40 °C to obtain the final product. The expected purity of the final product using this method is typically high, at least 99.8%.

Synthesis of Zinc Oxide (ZnO) Nanoparticles

This protocol details a common method for synthesizing ZnO nanoparticles using this compound dihydrate as a chemical precursor.

Materials:

-

This compound dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Potassium hydroxide (KOH)

-

Methanol (B129727) (CH₃OH)

Procedure:

-

Precursor Solution Preparation: Dissolve 0.5 g of this compound dihydrate in 20 mL of methanol. Heat the solution to 60 °C while stirring to ensure complete dissolution.

-

Alkali Solution Preparation: Separately, prepare a solution of 0.25 g of KOH in 10 mL of methanol.

-

Precipitation: Slowly add the KOH solution dropwise to the this compound solution. Maintain the temperature at 60 °C and stir vigorously for two hours. The addition of the alkali will result in the formation of a white precipitate of ZnO nanoparticles.

-

Isolation: Centrifuge the suspension to separate the white ZnO nanoparticle product from the solvent.

-

Washing: Wash the collected nanoparticles three times with absolute methanol to remove any unreacted precursors or byproducts.

-

Drying: Dry the final product at room temperature.

Key Processes and Pathways

This section provides visualizations for the experimental workflows and the biological role of this compound dihydrate, rendered using the DOT language.

Logical and Experimental Workflows

The following diagrams illustrate the step-by-step processes for the synthesis protocols described above.

Caption: Workflow for the synthesis of this compound dihydrate.

Caption: Workflow for ZnO nanoparticle synthesis.

Biological Signaling Pathway

This compound's primary mechanism in biological systems involves the dissociation and release of zinc ions (Zn²⁺). These ions are crucial for numerous cellular functions. Zinc is an essential trace element that serves as a cofactor for over 300 enzymes involved in processes like DNA synthesis, immune function, and cellular repair.

The diagram below illustrates this simplified pathway, from administration to cellular action.

Caption: Simplified pathway of this compound's biological action.

References

Physical and chemical properties of anhydrous zinc acetate

An in-depth technical guide on the physical and chemical properties of anhydrous zinc acetate (B1210297), designed for researchers, scientists, and drug development professionals.

Introduction

Anhydrous zinc acetate (Zn(CH₃COO)₂) is a versatile chemical compound used extensively in chemical synthesis, as a dietary supplement, and in the pharmaceutical industry.[1][2] It is the zinc salt of acetic acid and, unlike its more common dihydrate form, contains no water of crystallization.[1][3] This anhydrous form offers enhanced stability in moisture-sensitive applications.[4] Its utility spans from acting as a catalyst in industrial processes and a precursor for nanoparticle synthesis to its therapeutic applications in treating the common cold, zinc deficiencies, and dermatological conditions like acne. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its characterization, and its mechanisms of action relevant to drug development.

Physical Properties

Anhydrous this compound is a white, crystalline solid. It is hygroscopic, meaning it readily absorbs moisture from the air, and may convert to the dihydrate form upon exposure. It typically has a faint acetic (vinegar-like) odor and an astringent taste.

A logical workflow for the preparation of anhydrous this compound from its dihydrate form is outlined below.

Caption: Workflow for preparing the anhydrous form from the dihydrate.

Table 1: Physical Properties of Anhydrous this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₄Zn | |

| Molecular Weight | 183.47 g/mol | |

| Appearance | White crystalline solid/powder | |

| Melting Point | 237 °C (Decomposes) | |

| Density | 1.84 g/cm³ | |

| Odor | Faint acetic acid odor | |

| Hygroscopicity | Hygroscopic |

Chemical Properties

Structure

In its anhydrous form, this compound adopts a polymeric structure. The zinc(II) ion is coordinated to four oxygen atoms in a tetrahedral geometry. These tetrahedra are interconnected by the acetate ligands, which act as bridges between adjacent zinc centers in a syn-anti arrangement, forming two-dimensional sheets. This contrasts with the dihydrate form, where the zinc ion is in an octahedral environment with bidentate acetate groups.

Thermal Decomposition

Anhydrous this compound is stable under ambient conditions but decomposes upon heating. The decomposition process is complex and can be influenced by the atmosphere. In a dry, inert atmosphere or vacuum, heating above its decomposition point of ~237 °C results in the loss of acetic anhydride, leaving a residue of basic this compound (Zn₄O(CH₃COO)₆). Further heating at higher temperatures (below 400°C) leads to the formation of zinc oxide (ZnO). The decomposition pathway can involve several intermediate products.

Caption: Simplified thermal decomposition pathway of anhydrous this compound.

Reactivity and Incompatibilities

Anhydrous this compound is incompatible with strong oxidizing agents. As a salt, it is also incompatible with alkalies and their carbonates, oxalates, phosphates, and sulfides. In aqueous solution, it exhibits weak acidity due to the hydrolysis of the Zn²⁺ ion, with a 5% solution having a pH between 6.0 and 7.0.

Solubility

Anhydrous this compound is soluble in water and alcohol. Its solubility in water is significant, making it suitable for preparing aqueous solutions for various applications.

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Form | Reference(s) |

| Water | 30.3 g / 100 mL | 25 | Anhydrous | |

| Water | 43 g / 100 mL | 20 | Dihydrate | |

| Alcohol (Ethanol) | Soluble | 25 | Anhydrous | |

| Methanol | 1.5 g / 100 mL | - | - | |

| Dilute Mineral Acids | Soluble | - | Anhydrous | |

| Alkalis | Soluble | - | Anhydrous |

Experimental Protocols

Synthesis of Anhydrous this compound

This protocol describes a common laboratory method for synthesizing this compound, which typically yields the dihydrate, followed by a dehydration step.

Objective: To synthesize anhydrous this compound from zinc oxide and acetic acid.

Materials:

-

Zinc oxide (ZnO)

-

Glacial acetic acid (CH₃COOH)

-

Reaction flask, condenser, heating mantle, magnetic stirrer

-

Dean-Stark apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Methodology:

-

Reaction: Suspend zinc oxide in glacial acetic acid in a reaction flask. The typical reaction is: ZnO + 2CH₃COOH → Zn(CH₃COO)₂ + H₂O.

-

Heating: Gently heat the mixture with stirring. The zinc oxide will dissolve as it reacts to form this compound. Continue heating until a clear solution is obtained.

-

Crystallization (Dihydrate): Allow the solution to cool slowly to room temperature, which will cause this compound dihydrate to crystallize.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold organic solvent to remove impurities.

-

Dehydration: To obtain the anhydrous form, transfer the dihydrate crystals to a flask with toluene. Fit the flask with a Dean-Stark apparatus and a condenser.

-

Azeotropic Distillation: Heat the mixture to reflux. The water of crystallization will be removed azeotropically with the toluene and collected in the Dean-Stark trap.

-

Final Product: Once no more water is collected, cool the mixture. Filter the resulting anhydrous this compound crystals, wash with a volatile solvent like diethyl ether, and dry thoroughly under vacuum.

Determination of Decomposition Temperature via Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of anhydrous this compound.

Instrumentation: Thermogravimetric Analyzer (TGA).

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of anhydrous this compound into a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500-600 °C) at a constant heating rate (e.g., 10 °C/min). The decomposition of anhydrous this compound to ZnO is typically observed below 300-350°C.

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Analysis: Analyze the resulting TGA thermogram. The onset temperature of the major weight loss step corresponds to the beginning of decomposition. The residual mass at the end of the experiment should correspond to the theoretical mass of zinc oxide (ZnO) formed.

Applications and Mechanisms in Drug Development

Anhydrous this compound is a valuable compound in pharmaceuticals, primarily for treating zinc deficiency and Wilson's disease, and as a component in topical treatments for acne and cold lozenges.

Treatment of Wilson's Disease

Wilson's disease is a genetic disorder causing excessive copper accumulation. This compound serves as a primary therapy by inhibiting the intestinal absorption of copper.

Mechanism of Action: Oral this compound induces the synthesis of metallothionein, a cysteine-rich protein, in the intestinal epithelial cells (enterocytes). Metallothionein has a high binding affinity for both zinc and copper. It preferentially binds dietary copper, sequestering it within the enterocytes. This prevents the copper from being transferred into the bloodstream. When the enterocytes are sloughed off at the end of their life cycle, the bound copper is excreted from the body in the stool.

References

- 1. This compound ANHYDROUS - Ataman Kimya [atamanchemicals.com]

- 2. This compound, anhydrous, 99.9+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | C4H6O4Zn | CID 11192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lohmann-minerals.com [lohmann-minerals.com]

An In-depth Technical Guide to the Crystal Structure and Coordination Geometry of Zinc Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and coordination geometry of zinc acetate (B1210297), a compound of significant interest in pharmaceutical and materials science. The guide details the structural aspects of both its anhydrous and dihydrate forms, presenting key crystallographic data in a structured format. Furthermore, it outlines the experimental protocols for crystal structure determination and explores the relevance of zinc acetate's structure in drug development and formulation.

Crystal Structure and Polymorphism

This compound exists in two primary forms: anhydrous this compound (Zn(CH₃COO)₂) and this compound dihydrate (Zn(CH₃COO)₂·2H₂O). These forms exhibit distinct crystal structures and coordination geometries, which are crucial to their chemical and physical properties.

Anhydrous this compound

Anhydrous this compound is known to exist in at least three polymorphs, each with a unique crystal structure. In all anhydrous forms, the zinc ion is coordinated to four oxygen atoms in a tetrahedral geometry.[1][2] These tetrahedra are interconnected by acetate ligands, creating polymeric structures.[1][2]

The known polymorphs of anhydrous this compound are:

-

Orthorhombic (Space Group: Fdd2) : This polymorph features a three-dimensional polymeric network.[3]

-

Monoclinic (Space Group: C2/c) : In this form, the zinc coordination is similar to the orthorhombic polymorph, but it forms a two-dimensional sheet-like network.

-

Monoclinic (Space Group: P2₁/c) : This polymorph also consists of two-dimensional sheets, but with a different stacking sequence compared to the C2/c polymorph.

Table 1: Crystallographic Data for Anhydrous this compound Polymorphs

| Parameter | Orthorhombic (Fdd2) | Monoclinic (C2/c) | Monoclinic (P2₁/c) |

| a (Å) | Data not available in search results | Data not available in search results | 15.096 |

| b (Å) | Data not available in search results | Data not available in search results | 4.7967 |

| c (Å) | Data not available in search results | Data not available in search results | 9.2361 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | Data not available in search results | 98.10 |

| γ (°) | 90 | 90 | 90 |

| V (ų) | Data not available in search results | Data not available in search results | 662.1 |

| Z | Data not available in search results | Data not available in search results | 4 |

| Reference |

Table 2: Selected Bond Angles for Monoclinic (P2₁/c) Anhydrous this compound

| Atoms | Angle (°) | Atoms | Angle (°) |

| O3—Zn1—O2 | 108.54 | O1—C3—C4 | 121.0 |

| O3—Zn1—O4 | 113.71 | O4—C3—C4 | 118.7 |

| O2—Zn1—O4 | 117.80 | O3—C1—O2 | 121.1 |

| O3—Zn1—O1 | 111.81 | O3—C1—C2 | 116.9 |

| O2—Zn1—O1 | 100.74 | O2—C1—C2 | 122.0 |

| O4—Zn1—O1 | 103.34 | O1—C3—O4 | 120.3 |

| C3—O1—Zn1 | 128.7 | C1—O2—Zn1 | 133.4 |

| C1—O3—Zn1 | 118.6 | C3—O4—Zn1 | 112.5 |

This compound Dihydrate

In the dihydrate form, the coordination geometry of the zinc ion is octahedral. The zinc atom is coordinated to four oxygen atoms from two bidentate acetate groups and two oxygen atoms from water molecules. The crystal system is monoclinic with the space group C2/c.

Table 3: Crystallographic Data for this compound Dihydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | C2/c | |

| a (Å) | 14.50 | |

| b (Å) | 5.32 | |

| c (Å) | 11.02 | |

| α (°) | 90 | |

| β (°) | 100 | |

| γ (°) | 90 | |

| Z | 4 |

Table 4: Selected Bond Lengths for this compound Dihydrate

| Bond | Length (Å) | Reference |

| Zn–O (acetate) | 2.17 | |

| Zn–O (acetate) | 2.18 |

Note: A comprehensive table of bond lengths and angles for this compound dihydrate can be found in the primary literature by van Niekerk, J. N., Schoening, F. R. L., & Talbot, J. H. (1953). Acta Crystallographica, 6(8), 720–723.

Experimental Protocols

The determination of the crystal structure of this compound is primarily achieved through single-crystal X-ray diffraction. The general workflow for this process is outlined below.

Crystal Synthesis and Preparation

High-quality single crystals are essential for X-ray diffraction analysis. This compound crystals can be prepared through several methods:

-

Reaction of Zinc Oxide or Carbonate with Acetic Acid : This is a common method where zinc oxide or zinc carbonate is reacted with acetic acid, followed by crystallization from the resulting solution.

-

Slow Evaporation : Single crystals suitable for X-ray diffraction can be grown by the slow evaporation of a saturated solution of this compound in a suitable solvent, such as ethanol (B145695) or water.

-

Controlled Precipitation : Altering conditions such as temperature and pH can be used to control the crystallization process and obtain well-formed crystals.

Single-Crystal X-ray Diffraction

-

Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is typically collected at a controlled temperature, often 293 K.

-

Data Processing : The collected diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters and space group.

-

Structure Solution : The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or the Patterson function.

-

Structure Refinement : The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.

Relevance in Drug Development and Formulation

While a direct signaling pathway modulated by the specific crystal structure of this compound is not well-documented, the physicochemical properties dictated by its crystalline form are highly relevant in drug development and formulation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Preparation of High-Purity Zinc Acetate (B1210297)

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity zinc acetate (Zn(CH₃COO)₂), a critical compound in pharmaceutical applications. The methodologies detailed herein are compiled from scientific literature and patents to ensure relevance and accuracy for researchers and professionals in drug development.

Introduction to High-Purity this compound

This compound, occurring as white crystalline plates with a faint acetic odor, is a vital source of zinc in various pharmaceutical formulations.[1][2] It is used as an excipient in topical and injectable preparations and therapeutically in oral capsules for conditions like Wilson's disease.[1] For pharmaceutical use, the purity of this compound is of paramount importance to ensure safety and efficacy, necessitating well-controlled synthesis and purification processes. The dihydrate form, Zn(CH₃COO)₂·2H₂O, is the most common.[3]

Synthesis of this compound

The most prevalent method for synthesizing this compound involves the reaction of a zinc-containing precursor with acetic acid. The choice of precursor can influence the reaction conditions and the impurity profile of the initial product.

Reaction of Zinc Oxide with Acetic Acid

This is the most common and straightforward industrial method for producing this compound.[4] High-purity zinc oxide reacts with glacial or aqueous acetic acid to form this compound and water.

Chemical Reaction: ZnO + 2CH₃COOH → Zn(CH₃COO)₂ + H₂O

The general process involves heating a mixture of acetic acid and water, followed by the gradual addition of zinc oxide. The reaction is typically carried out with excess acid to ensure complete dissolution of the zinc oxide.

Reaction of Other Zinc Precursors

Alternatively, zinc metal, zinc hydroxide, or zinc carbonate can be used as the zinc source.

-

Zinc Metal: The reaction with zinc metal can be slow. Zn + 2CH₃COOH → Zn(CH₃COO)₂ + H₂↑

-

Zinc Carbonate: This reaction produces carbon dioxide as a byproduct. ZnCO₃ + 2CH₃COOH → Zn(CH₃COO)₂ + H₂O + CO₂↑

-

Zinc Hydroxide: This is a clean reaction yielding only water as a byproduct. Zn(OH)₂ + 2CH₃COOH → Zn(CH₃COO)₂ + 2H₂O

Purification of this compound

Achieving the high purity required for pharmaceutical applications often involves one or more purification steps to remove unreacted starting materials, byproducts, and heavy metal impurities.

Recrystallization

Recrystallization is a fundamental technique for purifying crude this compound. The crude product is dissolved in a suitable solvent (typically water) at an elevated temperature to form a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of purer crystals, while impurities remain in the mother liquor.

Impurity Removal via Precipitation and Filtration

Heavy metal impurities, which are a major concern for pharmaceutical-grade products, can be removed by targeted precipitation.

-

Sulfide (B99878) Precipitation: In one method, after dissolving impure zinc oxide in an ammonium-carbonate solution, impurities like iron and manganese are oxidized. Subsequently, ammonium (B1175870) sulfide is added to precipitate these and other heavy metal impurities as insoluble sulfides, which are then removed by filtration.

-

Heavy Metal Displacement: A patented method involves immersing a zinc object (e.g., zinc plate or powder) into a hot, saturated solution of basic this compound. Heavy metal ions that are more noble than zinc, such as lead, copper, and cadmium, are reduced to their metallic form and deposit on the zinc object or precipitate out of the solution.

Solvent Extraction

For upgrading industrial-grade this compound to pharmaceutical grade, solvent extraction can be employed. A process has been described where an aqueous solution of industrial this compound is extracted with an organic solvent like methylene (B1212753) dichloride to remove organic impurities.

Experimental Protocols

Protocol 1: Synthesis from Zinc Oxide and Acetic Acid

This protocol is adapted from a patented method designed to produce high-purity this compound dihydrate.

-

Reaction: In a suitable reaction vessel, dissolve powdered zinc oxide in an aqueous solution of acetic acid. The recommended weight ratio of reagents is 1 part zinc oxide : 1.6-2.0 parts water : 1.8-2.2 parts acetic acid.

-

Evaporation: Heat the resulting solution to evaporate excess water until the point of supersaturation is reached.

-

Crystallization: Gradually cool the supersaturated solution to a temperature of 0-5°C. Maintain this temperature for 15-20 hours to allow for complete crystallization of this compound dihydrate.

-

Filtration: Separate the precipitated crystals from the mother liquor by filtration.

-

Drying: Dry the collected crystals at a temperature of 30-40°C. The final product is expected to have a purity of at least 99.8%.

Protocol 2: Purification of Crude this compound

This protocol outlines a method for removing heavy metal impurities.

-

Dissolution: Prepare a high-temperature (90-100°C) saturated solution of the crude this compound in water. Adjust the pH to 5.0-5.5 with a small amount of acetic acid.

-

Impurity Reduction: Immerse zinc powder or zinc plates into the hot solution and stir for 20-40 minutes. This will cause more noble heavy metal impurities to precipitate.

-

Adsorption (Optional): Add high-quality activated carbon to the solution to adsorb residual organic impurities.

-

Filtration: Filter the hot solution to remove the precipitated metals, zinc powder, and activated carbon.

-

Crystallization: Cool the filtrate to induce crystallization of the purified this compound.

-

Separation: Separate the crystals by centrifugation and dry them under appropriate conditions (e.g., 30-40°C). The mother liquor can be recycled.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the synthesis and analysis of high-purity this compound.

Table 1: Synthesis Parameters for High-Purity this compound Dihydrate

| Parameter | Value | Reference |

| Reactant Ratio (by weight) | ||

| Zinc Oxide | 1 | |

| Water | 1.6 - 2.0 | |

| Acetic Acid | 1.8 - 2.2 | |

| Reaction Conditions | ||

| Crystallization Temperature | 0 - 5 °C | |

| Crystallization Time | 15 - 20 hours | |

| Drying Temperature | 30 - 40 °C | |

| Product Specification | ||

| Purity (Main Substance) | ≥ 99.8% |

Table 2: Purity Specifications for Pharmaceutical Grade this compound (USP)

| Test | Specification Limit | Reference |

| Assay | 98.0% - 102.0% (as dihydrate) | |

| pH (5% solution) | 6.0 - 8.0 | |

| Insoluble Matter | ≤ 0.005% | |

| Arsenic (As) | ≤ 3 ppm | |

| Lead (Pb) | ≤ 0.002% | |

| Chloride (Cl) | ≤ 0.005% | |

| Sulfate (SO₄) | ≤ 0.010% | |

| Alkalies and Alkaline Earths | ≤ 0.2% |

Purity Analysis and Quality Control

Ensuring the high purity of this compound requires rigorous analytical testing.

-

Assay (Titration): The content of this compound is commonly determined by complexometric titration. The sample is dissolved in water and titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using an indicator like eriochrome black T.

-

Atomic Spectroscopy: Techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) are used to quantify trace heavy metal impurities with high sensitivity and specificity.

-

Spectroscopic Methods: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the identity of the acetate salt and the presence of water of hydration.

-

Pharmacopeial Tests: For pharmaceutical-grade material, a full suite of tests as prescribed by a pharmacopeia (e.g., USP) must be conducted to control for specific impurities like chlorides, sulfates, arsenic, and lead.

Diagrams and Workflows

General Synthesis and Purification Workflow

Caption: General workflow for synthesis and purification of this compound.

Impurity Removal Logic

Caption: Logic for heavy metal impurity removal using zinc powder.

References

The Intricate Dance of a Divalent Cation: A Technical Guide to the Mechanism of Action of Zinc Ions in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc, an essential trace element, transcends its role as a simple nutrient, acting as a dynamic signaling molecule and a critical structural component of a vast array of proteins. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of zinc ions, derived from sources such as zinc acetate (B1210297), within biological systems. We delve into the intricate interplay of zinc in cellular homeostasis, its pivotal role in regulating apoptosis, its function as a neuromodulator, and its influence on gene expression. This document is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key signaling pathways to facilitate further research and drug development endeavors.

Cellular Zinc Homeostasis: A Tightly Regulated Symphony

The intracellular concentration of free zinc ions (Zn²⁺) is meticulously controlled, typically maintained in the picomolar to nanomolar range. This delicate balance is orchestrated by a triad (B1167595) of key players: metallothioneins (MTs), Zrt- and Irt-like proteins (ZIPs), and zinc transporters (ZnTs).

-

Metallothioneins (MTs): These cysteine-rich, low molecular weight proteins act as a crucial intracellular zinc buffer.[[“]] They bind zinc with high affinity, sequestering it to prevent toxicity and releasing it on demand to supply zinc-dependent proteins.[[“]][2] MTs are inducible by elevated zinc levels, forming a negative feedback loop to maintain homeostasis.[[“]]

-

ZIP Transporters (SLC39A family): This family of proteins is responsible for the influx of zinc into the cytoplasm, either from the extracellular space or from intracellular organelles.[3] There are 14 known human ZIP transporters, each with distinct tissue distribution and regulatory mechanisms.

-

ZnT Transporters (SLC30A family): Conversely, the ZnT family facilitates the efflux of zinc from the cytoplasm, either out of the cell or into intracellular compartments such as the endoplasmic reticulum, Golgi apparatus, and synaptic vesicles. There are 10 known human ZnT transporters.

This intricate network ensures that zinc is available for its myriad biological roles while preventing the detrimental effects of zinc overload.

Quantitative Data: Zinc Transporter Kinetics

The efficiency of zinc transport by ZIP and ZnT proteins can be characterized by their kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). These values, however, can vary depending on the specific transporter, the cell type, and the experimental conditions.

| Transporter | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/oocyte/h) | Cell System | Reference |

| ZIP8 | Zn²⁺ | 0.26 ± 0.09 | 1.0 ± 0.08 | Xenopus oocytes | |

| ZIP8 | Cd²⁺ | 0.48 ± 0.08 | 1.8 ± 0.08 | Xenopus oocytes | |

| Rat Intestinal Transport | Zn²⁺ | 1.94 - 10.78 | Not specified | Rat small intestine |

Note: The provided data is illustrative and highlights the variability in transporter kinetics. A comprehensive understanding requires consulting specific literature for the transporter and biological context of interest.

Experimental Protocol: Measuring Zinc Uptake by ZIP Transporters

This protocol provides a general framework for assessing the zinc transport ability of a specific ZIP transporter expressed in a cellular system.

Objective: To quantify the rate of zinc uptake mediated by a specific ZIP transporter.

Materials:

-

Cell line of interest (e.g., HEK293T, Xenopus oocytes)

-

Expression vector containing the ZIP transporter of interest

-

Transfection reagent

-

Culture medium

-

Hanks' Balanced Salt Solution (HBSS) or similar buffered saline

-

Radioactive ⁶⁵ZnCl₂ or a fluorescent zinc probe (e.g., FluoZin-3 AM)

-

Scintillation counter or fluorescence plate reader

-

Non-radioactive ZnCl₂

-

Chelating agents (e.g., EDTA) for control experiments

Procedure:

-

Cell Culture and Transfection:

-

Culture the chosen cell line to the desired confluency.

-

Transfect the cells with the expression vector containing the ZIP transporter gene. A mock transfection (empty vector) should be performed as a negative control.

-

Allow 24-48 hours for protein expression.

-

-

Zinc Uptake Assay:

-

Wash the cells twice with pre-warmed HBSS to remove any residual medium.

-

Prepare uptake solutions containing varying concentrations of non-radioactive ZnCl₂ (to determine Kₘ) spiked with a constant amount of ⁶⁵ZnCl₂ or the fluorescent probe.

-

Initiate the uptake by adding the uptake solution to the cells.

-

Incubate for a defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS containing a high concentration of a chelating agent like EDTA to remove extracellular zinc.

-

-

Quantification:

-

For ⁶⁵ZnCl₂: Lyse the cells and measure the radioactivity in a scintillation counter.

-

For fluorescent probes: Measure the intracellular fluorescence using a fluorescence plate reader or microscope.

-

-

Data Analysis:

-

Normalize the zinc uptake to the protein concentration of the cell lysate.

-

Subtract the uptake measured in mock-transfected cells to determine the specific uptake mediated by the ZIP transporter.

-

Plot the rate of zinc uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Zinc's Dichotomous Role in Apoptosis: A Matter of Concentration and Context

Zinc ions exert a complex and often contradictory influence on programmed cell death, or apoptosis. The outcome, whether pro-apoptotic or anti-apoptotic, is highly dependent on the intracellular zinc concentration, cell type, and the specific apoptotic stimuli.

Anti-Apoptotic Effects: At physiological or slightly elevated concentrations, zinc can be a potent inhibitor of apoptosis. A primary mechanism for this protective effect is the direct inhibition of caspases, the key executioner enzymes of apoptosis. Zinc has been shown to inhibit the activity of several caspases, including caspase-3, -6, -7, -8, and -9. This inhibition can occur through binding to the catalytic site or allosteric sites on the caspases.

Pro-Apoptotic Effects: Conversely, both zinc deficiency and excessive zinc concentrations can trigger apoptosis.

-

Zinc Deficiency-Induced Apoptosis: A lack of sufficient zinc can lead to increased oxidative stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, all of which can converge on the activation of apoptotic pathways. This includes the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from mitochondria.

-

Zinc Overload-Induced Apoptosis: High concentrations of zinc can be cytotoxic and induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial damage, and the activation of pro-apoptotic signaling cascades involving p53.

Signaling Pathway: Zinc-Mediated Regulation of Apoptosis

Caption: Dual role of zinc in apoptosis regulation.

Quantitative Data: Zinc Inhibition of Caspases

The inhibitory potency of zinc on caspases is quantified by the inhibition constant (Kᵢ), which represents the concentration of zinc required to produce 50% inhibition.

| Caspase | Kᵢ (nM) | Inhibition Mechanism | Reference |

| Caspase-3 | 2.6 - 6.9 | Active Site Binding | |

| Caspase-6 | 2.6 - 6.9 | Allosteric | |

| Caspase-7 | 76 | Active Site Binding | |

| Caspase-8 | 2.6 - 6.9 | Active Site & Dimerization Inhibition | |

| Caspase-9 | ~300 | Active Site Binding |

Experimental Protocol: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase, in cell lysates.

Objective: To determine the effect of zinc on caspase-3 activity.

Materials:

-

Cells treated with or without zinc acetate at various concentrations.

-

Apoptosis-inducing agent (e.g., staurosporine) as a positive control.

-

Cell lysis buffer.

-

Protein assay reagent (e.g., Bradford reagent).

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the desired concentrations of this compound for a specified time. Include untreated controls and positive controls (apoptosis inducer).

-

Harvest the cells and lyse them using a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing caspase activity.

-

-

Caspase-3 Assay:

-

In a 96-well plate, add an equal amount of protein from each lysate to individual wells.

-

Add the caspase-3 substrate (Ac-DEVD-pNA) to each well. This substrate is cleaved by active caspase-3, releasing the chromophore p-nitroaniline (pNA).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the absorbance of the released pNA at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance readings to the protein concentration.

-

Compare the caspase-3 activity in zinc-treated cells to that of the untreated control to determine the effect of zinc.

-

Zinc as a Neuromodulator: Fine-Tuning Synaptic Communication

In the central nervous system, zinc is highly concentrated in the synaptic vesicles of a subset of glutamatergic neurons. Upon neuronal excitation, zinc is co-released with glutamate (B1630785) into the synaptic cleft, where it acts as a potent neuromodulator, influencing the activity of various postsynaptic receptors.

A key target of synaptically released zinc is the N-methyl-D-aspartate (NMDA) receptor , a critical player in synaptic plasticity, learning, and memory. Zinc inhibits NMDA receptor activity through two distinct mechanisms:

-

High-Affinity, Voltage-Independent Inhibition: Nanomolar concentrations of zinc bind to an allosteric site on the GluN2A subunit of the NMDA receptor, reducing the channel's open probability.

-

Low-Affinity, Voltage-Dependent Inhibition: Micromolar concentrations of zinc can physically block the ion channel pore in a voltage-dependent manner.

The interaction between zinc and NMDA receptors is further modulated by the postsynaptic zinc transporter ZnT1 , which can form a complex with the GluN2A subunit. This complex is thought to create a local zinc microenvironment that fine-tunes NMDA receptor activity.

Signaling Pathway: Zinc Modulation of NMDA Receptor Activity

Caption: Zinc modulation of NMDA receptor signaling.

Experimental Protocol: Studying Zinc Modulation of NMDA Receptor Activity

This protocol outlines a method using whole-cell patch-clamp electrophysiology to investigate the effect of zinc on NMDA receptor-mediated currents in cultured neurons.

Objective: To characterize the inhibitory effect of zinc on NMDA receptor currents.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons).

-

Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system).

-

Borosilicate glass capillaries for patch pipettes.

-

External solution (e.g., artificial cerebrospinal fluid, aCSF).

-

Internal solution for the patch pipette.

-

NMDA and glycine (B1666218) (co-agonist).

-

This compound or ZnCl₂.

-

NMDA receptor antagonist (e.g., AP5) for control experiments.

-

Tetrodotoxin (TTX) to block voltage-gated sodium channels.

-

Bicuculline and strychnine (B123637) to block GABAₐ and glycine receptors, respectively.

Procedure:

-

Cell Preparation:

-

Plate cultured neurons on coverslips suitable for electrophysiological recording.

-

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Clamp the cell at a holding potential of -60 mV or -70 mV.

-

Continuously perfuse the cell with external solution containing TTX, bicuculline, and strychnine to isolate NMDA receptor currents.

-

-

Eliciting NMDA Receptor Currents:

-

Apply a brief pulse of NMDA and glycine to the neuron to evoke an inward current.

-

-

Zinc Application:

-

After establishing a stable baseline of NMDA-evoked currents, co-apply zinc at various concentrations with the NMDA/glycine solution.

-

Record the NMDA receptor currents in the presence of zinc.

-

-

Data Acquisition and Analysis:

-

Record the peak amplitude and kinetics of the NMDA receptor currents in the absence and presence of zinc.

-

Plot the percentage of inhibition of the NMDA receptor current as a function of zinc concentration to generate a dose-response curve and determine the IC₅₀ (concentration of zinc that produces 50% inhibition).

-

Zinc Fingers: Architects of Gene Expression

Zinc finger proteins are one of the most abundant classes of transcription factors in eukaryotes. These proteins contain domains where a zinc ion is coordinated by cysteine and/or histidine residues, creating a stable "finger-like" structure that can bind to specific DNA sequences in the promoter or enhancer regions of genes.

By binding to DNA, zinc finger proteins can either activate or repress gene transcription, thereby playing a crucial role in a wide range of cellular processes, including development, differentiation, and stress response. The specificity of DNA binding is determined by the amino acid sequence of the zinc finger domain, and engineered zinc finger proteins with novel DNA binding specificities are being developed as tools for targeted gene regulation and therapy.

Logical Relationship: Zinc Finger Protein-Mediated Gene Regulation

Caption: Mechanism of gene regulation by zinc finger proteins.

Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for Zinc Finger Proteins

ChIP is a powerful technique used to identify the specific DNA sequences that a particular protein, such as a zinc finger transcription factor, binds to in vivo.

Objective: To determine the genomic binding sites of a specific zinc finger protein.

Materials:

-

Cells expressing the zinc finger protein of interest.

-

Formaldehyde (B43269) for cross-linking.

-

Glycine to quench the cross-linking reaction.

-

Cell lysis and nuclear lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

Antibody specific to the zinc finger protein of interest.

-

Protein A/G magnetic beads or agarose (B213101) beads.

-

Wash buffers of increasing stringency.

-

Elution buffer.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

Reagents for qPCR or next-generation sequencing.

Procedure:

-

Cross-linking:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the zinc finger protein. A non-specific IgG should be used as a negative control.

-

Capture the antibody-protein-DNA complexes using protein A/G beads.

-

-

Washing and Elution:

-

Wash the beads with a series of buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

Purify the DNA.

-

-

Analysis:

-

qPCR: If you have a candidate target gene, use qPCR to quantify the enrichment of its promoter region in the immunoprecipitated DNA compared to the input and IgG controls.

-

ChIP-seq: For genome-wide analysis, prepare a DNA library from the immunoprecipitated DNA and perform next-generation sequencing to identify all the genomic binding sites of the zinc finger protein.

-

Conclusion

The biological roles of zinc ions, facilitated by compounds like this compound, are remarkably diverse and complex. From the meticulous maintenance of cellular homeostasis to the nuanced regulation of apoptosis, neuronal signaling, and gene expression, zinc is a key player in a multitude of fundamental life processes. The quantitative data, detailed protocols, and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further unravel the intricate mechanisms of zinc action and to harness its therapeutic potential. A deeper understanding of the molecular choreography directed by this essential divalent cation will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human diseases.

References

The Biological Role of Zinc Acetate: A Technical Guide for Researchers

An In-depth Examination of Zinc as an Essential Trace Element

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc is a fundamental trace element, indispensable for a vast array of biological processes.[1][2][3][4][5] Its salt form, zinc acetate (B1210297), serves as a readily bioavailable source of zinc ions (Zn²⁺), making it a subject of extensive research and a component in various therapeutic applications. This technical guide provides a comprehensive overview of the multifaceted biological roles of zinc, with a particular focus on its functions at the cellular and molecular levels. The content herein delves into zinc's catalytic and structural roles in enzymes, its critical function in signal transduction and gene expression, and its intricate relationship with the immune system. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to support advanced research and drug development endeavors.

Introduction: The Ubiquity and Importance of Zinc

Zinc is the second most abundant trace metal in the human body, surpassed only by iron. It is an essential component for all forms of life, participating in a myriad of physiological functions. The human body contains approximately 2-3 grams of zinc, with the majority distributed in skeletal muscle, bone, liver, and skin. Zinc's importance stems from its versatile roles as a catalytic cofactor for over 300 enzymes, a structural constituent of numerous proteins, and a regulator of diverse cellular processes including signal transduction and gene expression. Dysregulation of zinc homeostasis is implicated in a wide range of pathologies, including immune deficiencies, neurodegenerative disorders, and cancer. Zinc acetate, being highly soluble in water, readily dissociates to provide bioavailable zinc ions, which are then utilized in these critical biochemical pathways.

Biochemical Roles of Zinc

The biological functions of zinc can be broadly categorized into three main areas: catalytic, structural, and regulatory.

Catalytic Role in Metalloenzymes

Zinc is a crucial cofactor for enzymes in all six enzyme classes. In its catalytic capacity, the Zn²⁺ ion typically functions as a Lewis acid, accepting a pair of electrons to facilitate a variety of chemical reactions. Zinc-binding sites within these enzymes often exhibit a distorted tetrahedral or trigonal bipyramidal geometry, with coordination provided by amino acid residues such as cysteine, histidine, aspartate, and glutamate.

Table 1: Representative Zinc Metalloenzymes and their Functions

| Enzyme Class | Representative Enzyme | Function | Zinc's Role |

| Oxidoreductases | Alcohol Dehydrogenase | Catalyzes the oxidation of alcohols to aldehydes or ketones. | Catalytic and Structural |

| Transferases | RNA Polymerase | Synthesizes RNA from a DNA template. | Catalytic |

| Hydrolases | Carboxypeptidase A | Hydrolyzes the C-terminal peptide bond of proteins. | Catalytic |

| Lyases | Carbonic Anhydrase | Catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons. | Catalytic |

| Isomerases | Phosphomannose Isomerase | Interconverts mannose-6-phosphate (B13060355) and fructose-6-phosphate. | Catalytic |

| Ligases | Pyruvate (B1213749) Carboxylase | Catalyzes the carboxylation of pyruvate to form oxaloacetate. | Structural |

Structural Role in Proteins

Beyond its catalytic involvement, zinc plays a vital structural role in a large number of proteins. The most well-known example is the "zinc finger" motif, a structural domain where a zinc ion is coordinated by cysteine and/or histidine residues, creating a stable, finger-like structure. These motifs are commonly found in transcription factors, where they are essential for sequence-specific DNA binding and the regulation of gene expression. It is estimated that up to 10% of human proteins may bind zinc, highlighting its widespread structural importance.

Regulatory Role in Cellular Processes

Zinc ions act as intracellular signaling molecules, often referred to as "zinc signals". These signals involve transient changes in intracellular free zinc concentrations, which can modulate the activity of various signaling pathways. Zinc homeostasis is tightly regulated by a sophisticated system of transporters and binding proteins.

The two major families of zinc transporters are:

-

ZIP (Zrt- and Irt-like Protein) family (SLC39A): These transporters increase cytosolic zinc levels by importing zinc into the cytoplasm from the extracellular space or from intracellular organelles.

-

ZnT (Zinc Transporter) family (SLC30A): These transporters decrease cytosolic zinc levels by exporting zinc from the cytoplasm to the extracellular space or into intracellular compartments.

Dysregulation of these transporters is linked to various diseases, underscoring their importance in maintaining cellular zinc balance.

Zinc in Signal Transduction and Gene Expression

Zinc ions are integral to the transmission of cellular signals and the regulation of gene expression.

Modulation of Signaling Pathways

Recent evidence has established Zn²⁺ as a significant second messenger, comparable in importance to calcium ions. Zinc signals can be generated through various mechanisms, including influx from the extracellular environment or release from intracellular stores like the endoplasmic reticulum and mitochondria. These zinc transients can influence key signaling pathways, including those involving protein kinases and phosphatases, thereby affecting cell proliferation, differentiation, and apoptosis.

For example, in immune cells, T-cell receptor (TCR) activation triggers an influx of zinc, which in turn modulates downstream signaling cascades essential for T-cell activation and cytokine production.

Regulation of Gene Expression

Zinc's role in gene expression is multifaceted. As a structural component of zinc finger transcription factors, it is directly involved in the regulation of DNA transcription. Furthermore, zinc levels can influence the expression of genes involved in its own homeostasis. For instance, high intracellular zinc concentrations activate Metal-Responsive Element-Binding Transcription Factor-1 (MTF-1), which then binds to Metal Response Elements (MREs) in the promoter regions of genes like metallothioneins and ZnT-1, leading to their increased transcription. This creates a negative feedback loop to buffer intracellular zinc levels.

Zinc and the Immune System

Zinc is a critical modulator of both innate and adaptive immunity. Its deficiency has been linked to increased susceptibility to infections. Zinc is essential for the normal development and function of various immune cells, including neutrophils, natural killer (NK) cells, T-lymphocytes, and B-lymphocytes.

Key roles of zinc in immune function include:

-

Immune Cell Development and Function: Zinc deficiency impairs the development and function of T and B lymphocytes.

-

Modulation of Cytokine Production: Zinc influences the production of cytokines, which are key signaling molecules in the immune system.

-

Antioxidant and Anti-inflammatory Properties: Zinc can act as an antioxidant, protecting cells from oxidative damage, and has anti-inflammatory effects.

-

Regulation of Apoptosis: Zinc plays a role in regulating programmed cell death (apoptosis) in immune cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to zinc's biological role.

Table 2: Typical Zinc Concentrations in Human Tissues and Fluids

| Tissue/Fluid | Concentration Range |

| Prostate | 100-500 µg/g |

| Bone | 100-200 µg/g |

| Skeletal Muscle | 50-100 µg/g |

| Liver | 50-80 µg/g |

| Blood Plasma | 70-120 µg/dL |

| Semen | 100-200 µg/mL |

Data compiled from various sources. Concentrations can vary based on age, diet, and health status.

Table 3: Dissociation Constants (Kd) for Selected Zinc-Binding Proteins

| Protein | Function | Kd Range |

| Metallothionein | Zinc storage and detoxification | 10⁻¹² - 10⁻¹³ M |

| Carbonic Anhydrase II | pH regulation | ~10⁻¹² M |

| Alcohol Dehydrogenase | Ethanol metabolism | ~10⁻¹⁰ M |

| Zinc Finger (e.g., Zif268) | DNA binding | 10⁻⁹ - 10⁻¹⁰ M |

Kd values are indicative and can vary based on experimental conditions.

Experimental Protocols

Measurement of Intracellular Free Zinc using FluoZin-3 AM

This protocol describes a common method for quantifying changes in intracellular labile zinc using the fluorescent indicator FluoZin-3 AM.

Materials:

-

Cultured cells (e.g., HeLa, Jurkat)

-

FluoZin-3 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

This compound (for positive control)

-

TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) (for negative control)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.

-

Dye Loading Solution Preparation: Prepare a stock solution of FluoZin-3 AM in DMSO. Immediately before use, prepare the loading solution by diluting the FluoZin-3 AM stock to a final concentration of 1-5 µM in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the FluoZin-3 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: After incubation, remove the loading solution and wash the cells 2-3 times with HBSS to remove excess extracellular dye.

-

Measurement: Add fresh HBSS to the cells. Measure the baseline fluorescence using an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

-

Experimental Treatment: Add the experimental compounds (e.g., this compound to induce zinc influx, TPEN to chelate zinc).

-

Kinetic Reading: Immediately begin kinetic fluorescence readings to monitor changes in intracellular zinc concentration over time.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to the baseline fluorescence to determine the relative change in intracellular free zinc.

Quantification of Total Cellular Zinc by Atomic Absorption Spectroscopy (AAS)

This protocol provides a method for determining the total zinc content in a cell sample using Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GF-AAS), a highly sensitive technique for trace metal analysis.

Materials:

-

Cultured cells

-

Phosphate-Buffered Saline (PBS)

-

Nitric acid (trace metal grade)

-

Hydrogen peroxide (30%)

-

Zinc standard solutions

-

Graphite Furnace Atomic Absorption Spectrometer

Procedure:

-

Cell Harvesting: Harvest a known number of cells by trypsinization or scraping. Wash the cell pellet 2-3 times with ice-cold PBS to remove extracellular contaminants.

-

Cell Lysis and Digestion: Resuspend the cell pellet in a known volume of high-purity water. Lyse the cells by sonication or freeze-thaw cycles. For complete digestion, add trace metal grade nitric acid and a small amount of hydrogen peroxide. Heat the sample in a digestion block or microwave digester until the solution is clear.

-

Sample Dilution: After cooling, dilute the digested sample to a final volume with high-purity water. The final acid concentration should be compatible with the AAS instrument (typically 1-2%).

-

Standard Preparation: Prepare a series of zinc standard solutions of known concentrations using the same acid matrix as the samples.

-

AAS Measurement: Analyze the samples and standards using the GF-AAS. The instrument atomizes the sample in a graphite tube, and the absorbance of light by the zinc atoms at a specific wavelength (213.9 nm) is measured.

-

Data Analysis: Generate a calibration curve from the absorbance values of the standard solutions. Use the calibration curve to determine the zinc concentration in the digested samples. Calculate the total zinc content per cell or per milligram of protein.

Conclusion and Future Directions

Zinc, often delivered as this compound, is a vital trace element with profound and diverse roles in biology. Its functions as a catalytic cofactor, a structural stabilizer of proteins, and a dynamic signaling molecule are essential for cellular health and organismal homeostasis. The intricate systems that regulate zinc trafficking and the signaling pathways modulated by zinc ions are areas of intense research. For drug development professionals, understanding the molecular mechanisms of zinc action is crucial for designing novel therapeutics that target zinc-dependent pathways or for utilizing zinc supplementation to ameliorate disease states. Future research will likely focus on elucidating the specific roles of individual zinc transporters in health and disease, further defining the spatio-temporal dynamics of zinc signaling, and exploring the therapeutic potential of modulating zinc homeostasis in a targeted manner.

References

The Solubility of Zinc Acetate: A Comprehensive Technical Guide for Researchers

For immediate release: A detailed technical guide outlining the solubility characteristics of zinc acetate (B1210297) in aqueous and organic media is now available for researchers, scientists, and professionals in drug development. This document provides a consolidated overview of quantitative solubility data, standardized experimental methodologies for solubility determination, and a visual representation of the general experimental workflow.

Zinc acetate, a compound with significant applications ranging from a dietary supplement to a precursor in the synthesis of zinc oxide nanoparticles, exhibits variable solubility depending on the solvent and temperature.[1][2][3] Understanding its solubility is critical for its application in various scientific and industrial fields.

Quantitative Solubility Data

The solubility of this compound has been determined in water and a range of organic solvents. The following tables summarize the available quantitative data for both the anhydrous and dihydrate forms of this compound.

Solubility of Anhydrous this compound

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Water | 7 | 30.32[4] |

| 21 | 33.75[4] | |

| 25 | 40 | |

| 30 | 36.64 | |

| 47 | 45.74 | |

| 75 | 63.89 | |

| 100 | 67 | |

| Ethanol | 25 | 3.5 |

| 25 | 3 (in alcohol) | |

| 79 | 221 | |

| Ethanol (absolute) | 25 | 1.18 |

| Methanol | 15 | 1.9 |

| 66.6 | 1.9 | |

| Acetone | - | Insoluble |

| Acetic Acid | 25 | 0.0055 |

| 40.5 | 0.015 | |

| 72 | 0.117 | |

| 130 | 0.3 | |

| Ethyl Acetate | 20 | 0.02592 |

| Hydrazine | 20 | 4 |

| Dimethyl Sulfoxide (DMSO) | - | >100 g/100cc |

| - | 37 mg/mL (201.65 mM) | |

| - | 50 mg/mL (272.52 mM) (requires sonication) |

Solubility of this compound Dihydrate

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 43 g/100 mL |

| 20 | 430 g/L | |

| 25 | 30.0 g/100 g water | |

| Ethanol | - | Soluble |

| - | 5 mg/mL | |

| Methanol | - | 15 g/L |

| Dimethyl Sulfoxide (DMSO) | - | 44 mg/mL (200.44 mM) |

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of this compound in a given solvent is crucial for obtaining reproducible results. The following protocol outlines a general procedure.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (anhydrous or dihydrate, as required)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Vortex mixer

-

Centrifuge

-

Calibrated analytical instrument (e.g., HPLC, AAS, or UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the solvent.

-